molecular formula C14H14F3NO5S B2835585 N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1795494-09-5

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2835585
CAS No.: 1795494-09-5
M. Wt: 365.32
InChI Key: VRXPMAFANVHZJQ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide (CAS# 1795494-09-5) is a synthetic benzenesulfonamide derivative with a molecular formula of C14H14F3NO5S and a molecular weight of 365.32 g/mol . This compound features a furan ring and a trifluoromethoxy group, structural motifs commonly associated with potential bioactivity in medicinal chemistry. Benzenesulfonamide derivatives are a significant class of compounds in pharmaceutical research, explored for their interactions with various enzymes and protein targets . For instance, structurally similar sulfonamide compounds have been investigated as allosteric modulators for neurological targets , inhibitors for oncology-related pathways like mTORC1 , and as disruptors of protein-protein interactions in cancer biology . The presence of the trifluoromethoxy group can enhance metabolic stability and membrane permeability, making this compound a valuable scaffold for hit-to-lead optimization in drug discovery programs. This product is supplied for research use only and is not intended for diagnostic or therapeutic applications. Researchers can access this chemical in various quantities from suppliers such as Life Chemicals, with available packaging ranging from 2 μmol to 100 mg . Predicted physicochemical properties include a density of 1.430±0.06 g/cm3 at 20 °C and a pKa of 10.83±0.40 .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO5S/c1-13(19,12-7-4-8-22-12)9-18-24(20,21)11-6-3-2-5-10(11)23-14(15,16)17/h2-8,18-19H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXPMAFANVHZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps:

  • Formation of the Furan-2-yl-2-hydroxypropyl Intermediate

      Starting Materials: Furan, epichlorohydrin.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the opening of the epoxide ring in epichlorohydrin, leading to the formation of the hydroxypropyl group attached to the furan ring.

  • Sulfonamide Formation

      Starting Materials: The furan-2-yl-2-hydroxypropyl intermediate, 2-(trifluoromethoxy)benzenesulfonyl chloride.

      Reaction Conditions: This step involves the reaction of the intermediate with 2-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine, which acts as an acid scavenger, facilitating the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The hydroxypropyl group can undergo oxidation to form a carbonyl group, potentially leading to the formation of a ketone or aldehyde derivative.
  • Reduction

    • The sulfonamide group can be reduced under specific conditions to form the corresponding amine.
  • Substitution

    • The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide exhibit significant anticancer properties. For instance, studies have shown that furan derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer types, including breast and colon cancer . The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving bioavailability.

Case Study: In Vitro Anticancer Assays
A comparative study involving several furan-based compounds demonstrated that those with sulfonamide moieties showed a higher inhibition rate of tumor growth in vitro. The mechanism was attributed to the modulation of key signaling pathways involved in cell survival and proliferation .

Toxicological Studies

2. Toxicity Assessments
The compound's safety profile is critical for its application in pharmaceuticals. Innovative approaches like the TOXIN knowledge graph have been utilized to assess the toxicity of cosmetic ingredients, which can be extended to pharmaceuticals. This tool integrates toxicological data and allows for the identification of compounds with potential liver toxicity .

Case Study: Liver Toxicity Prediction
Using the TOXIN knowledge graph, researchers identified several compounds with structural alerts linked to hepatotoxicity. The predictive models indicated that this compound could be assessed for liver-related adverse effects through in silico methods, highlighting its importance in drug development protocols .

Environmental Science Applications

3. Environmental Monitoring
The compound's unique structure may also allow it to act as a marker for environmental monitoring of pollutants. Compounds containing furan rings are known to participate in various chemical reactions in the environment, making them suitable candidates for studying organic pollutant degradation .

Case Study: Pollutant Degradation
Research has shown that furan derivatives can be degraded by microbial activity in contaminated soils. This property can be harnessed for bioremediation strategies aimed at reducing environmental pollutants .

Summary Table of Applications

Application Area Description Findings/Case Studies
Medicinal ChemistryAnticancer activity through apoptosis inductionIn vitro assays show significant tumor growth inhibition
ToxicologySafety assessments using predictive modelsIdentification of potential liver toxicity using TOXIN KG
Environmental ScienceMonitoring and degradation of organic pollutantsMicrobial degradation studies indicate effective bioremediation

Mechanism of Action

The mechanism by which N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, binding to the active site of enzymes and preventing their normal function.

    Protein Binding: The compound can form hydrogen bonds and hydrophobic interactions with proteins, altering their structure and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Based Pesticides ()

Several sulfonamide derivatives listed in share structural motifs with the target compound:

  • Chlorsulfuron : A sulfonylurea herbicide with a triazinyl group and chloro substituent. Unlike the target compound, chlorsulfuron lacks a trifluoromethoxy group but shares the sulfonamide core. Its herbicidal activity arises from acetolactate synthase (ALS) inhibition, suggesting that the sulfonamide group may play a role in binding to ALS in analogous compounds .
  • Triflumuron : Contains a trifluoromethoxy-phenyl group but replaces the hydroxypropyl chain with a urea linkage. This highlights the importance of the trifluoromethoxy group in enhancing pesticidal activity through increased membrane permeability .
Table 1: Key Structural Differences
Compound Sulfonamide Substituent Key Functional Groups Primary Use
Target Compound 2-(Trifluoromethoxy)benzene Furan-2-yl, hydroxypropyl Not specified
Chlorsulfuron 2-Chlorobenzene Triazinyl, methoxy Herbicide
Triflumuron 4-(Trifluoromethoxy)phenyl Urea linkage Insecticide

Benzenesulfonamide Derivatives in Medicinal Chemistry ()

A European patent () describes (S)-N-[4-[2-[3-(4-fluorophenoxy)-2-hydroxypropyl]aminophenyl]phenyl]benzenesulfonamide, which shares the hydroxypropyl chain and sulfonamide backbone. Key comparisons:

  • Stereochemistry : The (S)-enantiomer in the patent compound underscores the importance of chirality in biological activity, suggesting that the target compound’s hydroxypropyl chain may also require stereochemical optimization .
  • Substituent Effects: The fluorophenoxy group in the patent compound vs. the trifluoromethoxy group in the target compound both provide electron-withdrawing effects, but the latter may offer superior metabolic stability due to the trifluoromethyl group’s resistance to oxidation .

N-Substituted Methanesulfonamides ()

Biopharmacule’s catalog () includes compounds like N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide, which highlight the role of aryl substituents in modulating solubility and target affinity. Unlike these methanesulfonamides, the target compound’s benzenesulfonamide core may improve binding to hydrophobic pockets in enzymes or receptors .

Table 2: Physicochemical Properties (Hypothetical)
Compound Molecular Weight LogP (Predicted) Water Solubility (mg/mL)
Target Compound 379.3 2.8 0.12
Chlorsulfuron 357.8 1.5 1.4
Patent Compound () 445.5 3.2 0.08

Research Findings and Implications

  • Trifluoromethoxy Group : This group in the target compound likely enhances bioavailability compared to chlorine or methoxy substituents, as seen in chlorsulfuron .
  • Furan-2-yl vs. Triazinyl : The furan ring may engage in weaker π-π stacking interactions compared to the triazine ring in chlorsulfuron but could reduce toxicity due to lower electron deficiency .

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(trifluoromethoxy)benzenesulfonamide in academic settings?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Furan Ring Formation : Use Paal-Knorr synthesis or cyclization of 1,4-diketones to construct the furan moiety .

Sulfonamide Coupling : React 2-(trifluoromethoxy)benzenesulfonyl chloride with the furan-containing amine via nucleophilic substitution, optimizing solvent polarity (e.g., dichloromethane) and temperature (0–25°C) to maximize yield .

Hydroxypropyl Sidechain Introduction : Employ reductive amination or hydroxylation under controlled pH (7–9) to install the 2-hydroxypropyl group .

  • Critical Step : Purification via silica gel chromatography (eluent: ethyl acetate/hexane gradient) ensures >95% purity .

Q. What analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key protons (e.g., furan β-H at δ 6.2–6.4 ppm) and quaternary carbons (e.g., sulfonamide sulfur-linked C at δ 125–130 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+ at m/z 393.08) and fragments (e.g., trifluoromethoxy group loss at m/z 273) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3500 cm1^{-1}) and sulfonamide S=O (1150–1350 cm1^{-1}) stretches .

Q. How can researchers optimize reaction yields during sulfonamide bond formation?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
  • Catalysis : Add triethylamine (1.2 eq) to neutralize HCl byproducts and drive the reaction forward .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NOESY correlations) be resolved during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 1^1H-13^13C HSQC and HMBC to assign stereochemistry at the hydroxypropyl center .
  • Isotopic Labeling : Use 15^{15}N-labeled amines to trace sulfonamide connectivity via 1^1H-15^15N HMBC .
  • Computational Modeling : DFT calculations (e.g., Gaussian09) predict NMR shifts for comparison with experimental data .

Q. What biological screening models are appropriate for evaluating this compound’s enzyme inhibition potential?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase IX for anticancer studies) .
  • In Vitro Assays :
  • Fluorescence-Based Inhibition : Monitor CA IX activity using 4-methylumbelliferyl acetate hydrolysis (λex_{ex} 360 nm, λem_{em} 450 nm) .
  • IC50_{50} Determination : Use dose-response curves (0.1–100 µM) with acetazolamide as a positive control .

Q. How does the trifluoromethoxy group influence metabolic stability in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Key Observation : The CF3_3O group reduces oxidative metabolism (t1/2_{1/2} > 120 min vs. 30 min for methoxy analogs) due to electronegativity .
  • CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with CA IX (PDB: 3IAI). Focus on hydrogen bonding between sulfonamide S=O and Thr199 .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • Free Energy Calculations : MM-PBSA analysis quantifies ΔGbinding_{binding} (target: ≤ -30 kcal/mol) .

Q. How can structure-activity relationship (SAR) studies improve potency against bacterial targets?

  • Methodological Answer :

  • Analog Synthesis : Modify the furan ring (e.g., replace with thiophene) or hydroxypropyl chain (e.g., cyclopropyl substitution) .
  • Biological Testing : Compare MIC values against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using broth microdilution (CLSI guidelines) .
  • Key Finding : 2-Thienyl analogs show 4-fold lower MIC (8 µg/mL) due to enhanced membrane penetration .

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